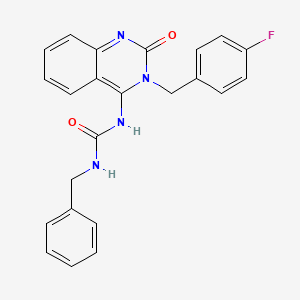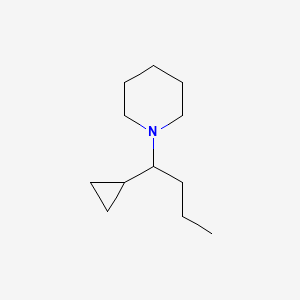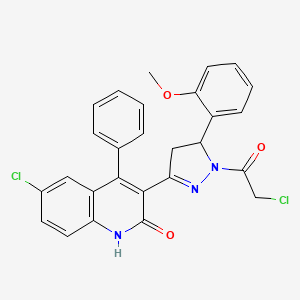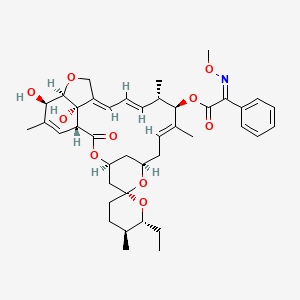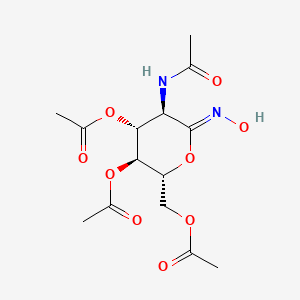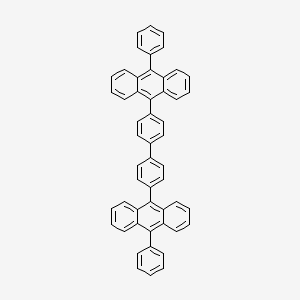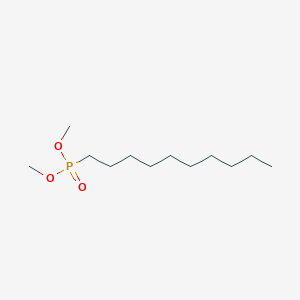
Dimethyl decylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl decylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P. It is a colorless liquid primarily used in various industrial applications due to its unique chemical properties. This compound is known for its role as a flame retardant, plasticizer, and additive in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl decylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, the reaction between trimethyl phosphite and decyl bromide under controlled conditions yields this compound. The reaction typically requires a temperature range of 50-100°C and may be catalyzed by a Lewis acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions: Dimethyl decylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dimethyl decylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: It serves as a model compound for studying the behavior of organophosphorus compounds in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is widely used as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.
作用机制
The mechanism by which dimethyl decylphosphonate exerts its effects involves its interaction with various molecular targets. In flame retardancy, it acts by promoting the formation of a char layer on the material’s surface, thereby inhibiting combustion. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context.
相似化合物的比较
Dimethyl decylphosphonate can be compared with other similar organophosphorus compounds such as:
Dimethyl methylphosphonate: Used primarily as a flame retardant and chemical weapon precursor.
Diethyl methylphosphonate: Similar applications but with different physical properties.
Trimethyl phosphite: Used in organic synthesis and as a flame retardant.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique physical and chemical properties, making it suitable for specific industrial applications where other phosphonates may not be as effective.
属性
分子式 |
C12H27O3P |
|---|---|
分子量 |
250.31 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryldecane |
InChI |
InChI=1S/C12H27O3P/c1-4-5-6-7-8-9-10-11-12-16(13,14-2)15-3/h4-12H2,1-3H3 |
InChI 键 |
PQDJLAHLMWEHPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


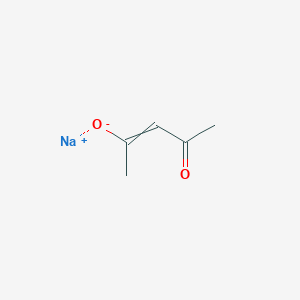
![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
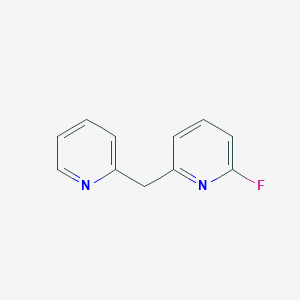
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)
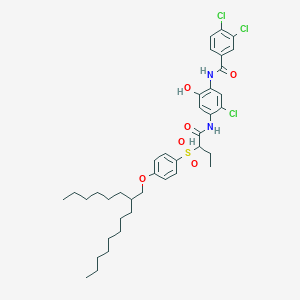

![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
